Tetraammineplatinum(II) nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst Precursor

Tetraammineplatinum(II) nitrate serves as a precursor for platinum nanoparticles. These nanoparticles exhibit unique catalytic properties, making them valuable in various chemical reactions. For instance, they find use in:

- Hydrogenation reactions: Platinum nanoparticles effectively catalyze the addition of hydrogen to unsaturated molecules, a crucial step in the production of various chemicals and fuels .

- Dehydrogenation reactions: Conversely, platinum nanoparticles can also remove hydrogen from molecules, enabling various organic transformations .

- Oxidation reactions: Platinum nanoparticles can facilitate oxidation reactions, which involve the removal of electrons from a molecule. This property finds applications in various environmental and industrial processes .

Analytical Reagent

Tetraammineplatinum(II) nitrate acts as an analytical reagent for detecting the presence of amino acids in solutions. The interaction between the platinum(II) center and the amino groups of amino acids allows for their selective detection and quantification .

Material Science Research

Research in material science explores the potential of tetraammineplatinum(II) nitrate in developing novel materials with desired properties. For example, studies investigate its application in:

- Synthesis of functional materials: The controlled assembly of tetraammineplatinum(II) nitrate with other molecules can lead to the formation of materials with tailored functionalities, such as conductivity or magnetism .

- Development of thin films: Tetraammineplatinum(II) nitrate can be employed in the deposition of thin films, which are layered structures with unique properties. These thin films hold potential applications in various fields, including electronics and catalysis .

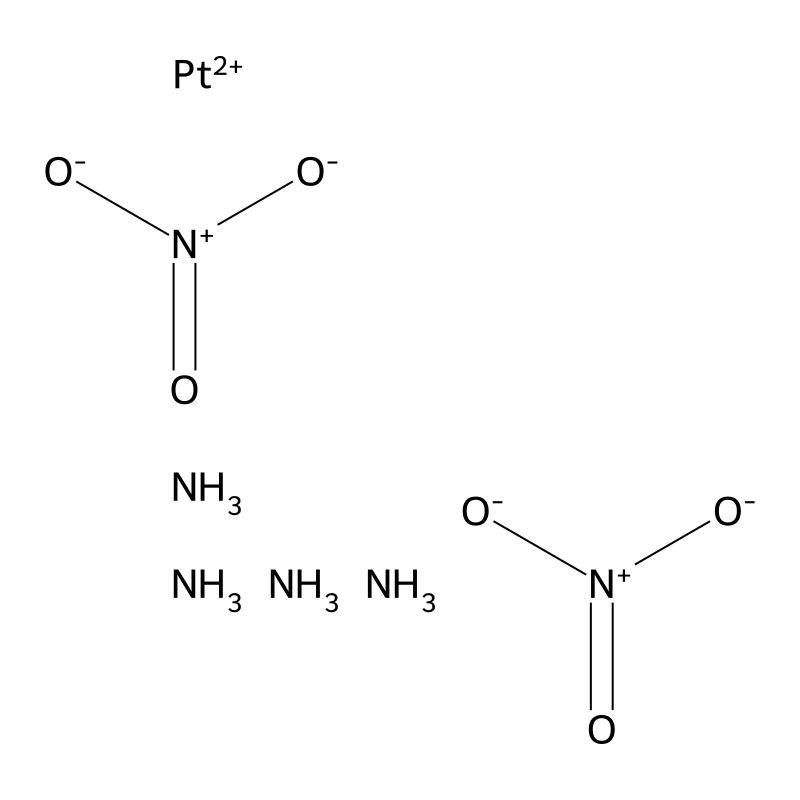

Tetraammineplatinum(II) nitrate is an inorganic compound with the chemical formula . It consists of a platinum(II) ion coordinated to four ammonia molecules and a nitrate ion. This compound is notable for its high solubility in water and its role as a precursor in the synthesis of platinum-based catalysts. Tetraammineplatinum(II) nitrate is often utilized in various chemical applications due to its unique properties, including its stability under acidic conditions and compatibility with other nitrates .

These applications highlight its versatility and importance in both industrial and research settings .

Research indicates that tetraammineplatinum(II) nitrate exhibits biological activity, particularly in cancer treatment. Similar to other platinum-based drugs, it has shown potential cytotoxic effects against various cancer cell lines. Its mechanism of action involves the formation of DNA adducts, which disrupts DNA replication and transcription, leading to apoptosis in cancer cells. Studies have also suggested that this compound may have antimicrobial properties, although further research is needed to fully understand its biological implications .

The synthesis of tetraammineplatinum(II) nitrate typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia and nitric acid. The general procedure can be summarized as follows:

- Dissolve potassium tetrachloroplatinate(II) in water.

- Add concentrated ammonia solution to the mixture.

- Introduce nitric acid gradually while stirring.

- Filter the resulting solution to obtain tetraammineplatinum(II) nitrate crystals.

This method allows for the production of high-purity tetraammineplatinum(II) nitrate suitable for further applications .

Studies on tetraammineplatinum(II) nitrate interactions primarily focus on its reactivity with biological molecules and other chemicals. Research has shown that it can interact with DNA, leading to the formation of adducts that inhibit cellular processes. Additionally, interaction studies with different ligands have provided insights into how this compound can form stable complexes, enhancing its utility in catalysis and medicinal chemistry .

Tetraammineplatinum(II) nitrate shares similarities with several other platinum complexes, including:

- Cisplatin: A widely used chemotherapy drug that also contains platinum but has different ligands (chloride ions instead of ammonia).

- Carboplatin: Another platinum-based anticancer agent with a modified structure that reduces side effects compared to cisplatin.

- Tetrammineplatinum(IV) chloride: A related compound with a higher oxidation state and different coordination environment.

Comparison TableCompound Platinum Oxidation State Ligands Main Application Tetraammineplatinum(II) nitrate II Ammonia, Nitrate Catalysis, Anticancer Cisplatin II Chloride Anticancer Carboplatin II Carboxylate Anticancer Tetrammineplatinum(IV) chloride IV Ammonia, Chloride Research

| Compound | Platinum Oxidation State | Ligands | Main Application |

|---|---|---|---|

| Tetraammineplatinum(II) nitrate | II | Ammonia, Nitrate | Catalysis, Anticancer |

| Cisplatin | II | Chloride | Anticancer |

| Carboplatin | II | Carboxylate | Anticancer |

| Tetrammineplatinum(IV) chloride | IV | Ammonia, Chloride | Research |

Tetraammineplatinum(II) nitrate stands out due to its unique combination of ammonia ligands and high solubility, making it particularly useful in specific catalytic processes and biological applications .

Chemical Identifiers

Tetraammineplatinum(II) nitrate is systematically identified by the following descriptors:

- CAS Registry Number: 20634-12-2

- Molecular Formula: H₁₂N₆O₆Pt

- IUPAC Name: Azane; platinum(2+); dinitrate

- Synonym(s): Platinum tetraammine dinitrate, Pt(NH₃)₄₂

- SMILES:

N.N.N.N.[Pt++].[O-][N+]([O-])=O.[O-][N+]([O-])=O - InChI Key: RBAKORNXYLGSJB-UHFFFAOYSA-N

Molecular and Crystalline Characteristics

- Molecular Weight: 387.21 g/mol

- Physical Form: White to pale yellow crystalline powder or chunks

- Density: 1.05 g/cm³

- Melting Point: Decomposes at 262°C

Table 1: Key Physicochemical Properties

| Property | Value | Source References |

|---|---|---|

| Solubility in Water | Miscible | |

| Hygroscopicity | Yes | |

| Crystal System | Monoclinic (predicted) |

Related CAS

GHS Hazard Statements

H271 (61.48%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H272 (32.59%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (94.07%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (61.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (32.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (61.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (61.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Irritant;Environmental Hazard